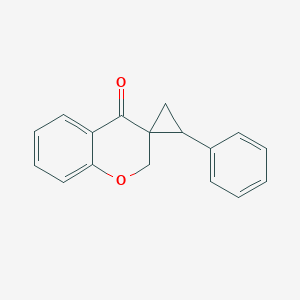

3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

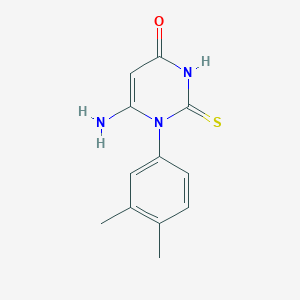

The compound “3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The spirocyclopropyl group attached to the chromen-4-one could potentially add interesting chemical properties to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromen-4-one ring and the introduction of the spirocyclopropyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromen-4-one ring system, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyrone ring. Attached to this would be a spirocyclopropyl group, which would add a third, three-membered ring to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the chromen-4-one moiety in the compound could potentially contribute to its UV/Vis absorption properties, making it colored .Scientific Research Applications

1. Synthesis and Structural Analysis

- A study by Lichitsky et al. (2022) presents an efficient method for the synthesis of a compound closely related to your query, emphasizing the use of readily available starting reagents and easy preparation procedures. This highlights the potential for the compound's synthesis in various research applications (Lichitsky, Komogortsev, & Melekhina, 2022).

2. Molecular Modelling and Evaluation

- Kiruthiga et al. (2020) investigated flavone and flavanone scaffolds, including structures similar to the compound , for their potential as anti-inflammatory agents. The study utilized molecular docking simulations to understand binding interactions, which could be relevant for the compound's application in drug development (Kiruthiga, Alagumuthu, Selvinthanuja, Srinivasan, & Sivakumar, 2020).

3. Chemical Reactions and Mechanisms

- Bennett et al. (1973) explored the homoallylic rearrangement of spiro cyclopropyl carbinols, which could provide insights into the chemical behavior and potential applications of the compound in synthetic chemistry (Bennett, Donnelly, Meaney, & O'boyle, 1973).

4. Photoreaction Studies

- Jindal et al. (2014) conducted a study involving the photoinduced intramolecular coupling of compounds related to the one . This research could have implications for the photoreactive properties of the compound, potentially useful in photochemical applications (Jindal, Bhatia, Khullar, Mandal, & Kamboj, 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “3-(1-phenylspirocyclopropyl)-2,3-dihydro-4H-chromen-4-one” are currently unknown. This compound is a derivative of 2H-chromenes , which are known to be widely distributed in natural products, pharmaceutical agents, and biologically relevant molecules . .

Mode of Action

As a derivative of 2H-chromenes , it may share some of the properties of these compounds. 2H-chromenes are known to have diverse biological activities, including anti-vascular, anti-microbial, antioxidant, anti-tumor, antifungal, antiviral, anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity . .

Biochemical Pathways

Given the wide range of activities associated with 2H-chromenes , it is likely that this compound could affect multiple pathways.

Result of Action

Given the diverse biological activities associated with 2H-chromenes , it is possible that this compound could have a wide range of effects at the molecular and cellular level.

Future Directions

properties

IUPAC Name |

2'-phenylspiro[2H-chromene-3,1'-cyclopropane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-13-8-4-5-9-15(13)19-11-17(16)10-14(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXJBGPSGPZWGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2404802.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)

![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)